

# Technical Monograph: 1-(4-Chloro-3-fluorophenyl)ethanamine[1]

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## Compound of Interest

Compound Name: 1-(4-Chloro-3-fluorophenyl)ethanamine

CAS No.: 787633-87-8

Cat. No.: B2375498

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## Executive Summary & Chemical Identity

**1-(4-Chloro-3-fluorophenyl)ethanamine** is a halogenated chiral benzylamine derivative used primarily as a pharmacophore in the synthesis of small-molecule kinase inhibitors.[1] Its structural motif—characterized by a chiral center adjacent to a di-halogenated phenyl ring—serves as a key hydrophobic anchor in ATP-competitive inhibitors targeting ALK, c-Met, and ROS1 pathways.[1]

## CAS Registry & Identifiers

The compound exists in racemic and enantiopure forms.[1] Due to the strict stereochemical requirements of drug-target interactions, the enantiopure forms (particularly the R-isomer) are of higher value in asymmetric synthesis.[1]

Chemical Form	CAS Registry Number	Molecular Formula	Molecular Weight
Racemic	787633-87-8	C <sub>8</sub> H <sub>9</sub> ClFN	173.62 g/mol
(R)-Enantiomer	1114559-14-6	C <sub>8</sub> H <sub>9</sub> ClFN	173.62 g/mol
(S)-Enantiomer (HCl)	1245808-01-8	C <sub>8</sub> H <sub>10</sub> Cl <sub>2</sub> FN	210.08 g/mol
Ketone Precursor	151945-84-5	C <sub>8</sub> H <sub>6</sub> ClFO	172.58 g/mol

## Physicochemical Properties[1]

- Appearance: Colorless to pale yellow liquid (free base); White crystalline solid (HCl salt).[1]
- Boiling Point: ~95–100 °C at 1.5 mmHg (Predicted).[1]
- Density: 1.235 ± 0.06 g/cm<sup>3</sup> (Predicted).[1]
- pKa: ~9.5 (Amine conjugate acid).[1]
- Solubility:
  - Free Base:[1] Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
  - HCl Salt: Highly soluble in water, DMSO, MeOH.

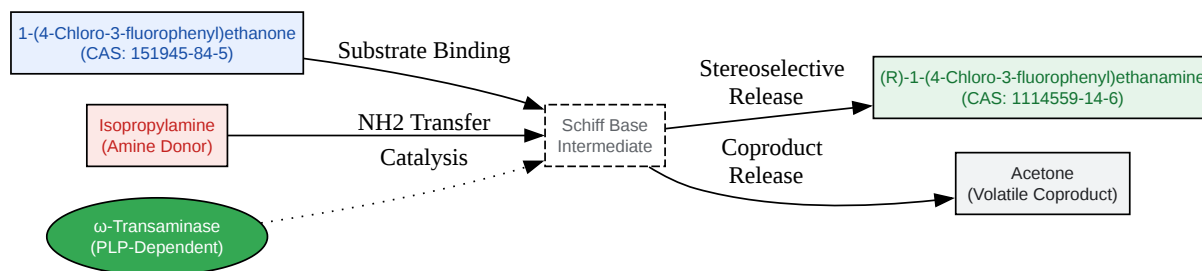
## Synthesis & Manufacturing Methodologies

The synthesis of chiral amines has shifted from classical resolution (fractional crystallization) to biocatalytic transamination, which offers superior enantiomeric excess (>99% ee) and atom economy.[1]

### Biocatalytic Transamination (Preferred Route)

This route utilizes an ω-transaminase (ω-TA) to stereoselectively transfer an amino group from an amine donor (e.g., isopropylamine) to the prochiral ketone 1-(4-chloro-3-fluorophenyl)ethanone.[1]

## Mechanistic Pathway (DOT Diagram)



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Figure 1: Biocatalytic transamination pathway converting the prochiral ketone to the chiral amine using an amine donor and PLP-dependent transaminase.[1]

## Experimental Protocol: Enzymatic Synthesis of (R)-Enantiomer

Objective: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine with >98% ee.

Reagents:

- Substrate: 1-(4-Chloro-3-fluorophenyl)ethanone (100 mM).[1]
- Enzyme: ATA-117 (or equivalent (R)-selective ω-transaminase).[1]
- Donor: Isopropylamine (1.0 M, also serves as buffer component).
- Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1]
- Buffer: Potassium phosphate (100 mM, pH 7.5).

Procedure:

- Preparation: Dissolve PLP (1 mM) in potassium phosphate buffer. Adjust pH to 7.5.

- Substrate Addition: Add isopropylamine (1.0 M) to the buffer. Note: Isopropylamine shifts the equilibrium by removal of the volatile acetone coproduct.[\[1\]](#)
- Initiation: Add the ketone substrate (dissolved in 10% DMSO if solubility is limiting) and the lyophilized enzyme powder (10 mg/mL).
- Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
- Work-up:
  - Basify reaction mixture to pH >11 using 5M NaOH (converts ammonium salt to free amine).[\[1\]](#)
  - Extract 3x with Methyl tert-butyl ether (MTBE).[\[1\]](#)
  - Dry organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.[\[1\]](#)
- Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH<sub>4</sub>OH 95:5:1) or convert to HCl salt for recrystallization.[\[1\]](#)

## Medicinal Chemistry Applications

This amine moiety acts as a critical "left-hand side" (LHS) fragment in kinase inhibitors.[\[1\]](#) The halogen substitution pattern (4-Cl, 3-F) is specifically tuned to fill hydrophobic pockets (e.g., the specificity pocket of the ATP-binding site) while modulating metabolic stability.[\[1\]](#)

## Structural Bioisosterism

The 1-(4-chloro-3-fluorophenyl)ethyl group is a bioisostere of the 1-(2,6-dichloro-3-fluorophenyl)ethoxy fragment found in Crizotinib (an ALK/ROS1 inhibitor).[\[1\]](#)

- Pharmacophore Logic:
  - Chiral Methyl: Locks the conformation of the inhibitor, reducing entropic penalty upon binding.[\[1\]](#)
  - Halogens (Cl, F): Form weak halogen bonds with backbone carbonyls in the kinase hinge region and increase lipophilicity (logP) for membrane permeability.[\[1\]](#)

- Amine Linker: Provides a hydrogen bond donor/acceptor motif distinct from the ether linkage in Crizotinib, often used to alter solubility or avoid patent space while retaining potency.[1]

## Target Pathways

- ALK (Anaplastic Lymphoma Kinase): Inhibitors for NSCLC (Non-Small Cell Lung Cancer).[1]
- c-Met (Hepatocyte Growth Factor Receptor): Oncology targets where this amine serves as the solvent-exposed tail or hinge-binder anchor.[1]

## Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Corrosion/Irritation	H315	Causes skin irritation.[1]
Serious Eye Damage	H319	Causes serious eye irritation. [1]
STOT - Single Exposure	H335	May cause respiratory irritation.[1]

Precautionary Measures:

- P280: Wear protective gloves/eye protection/face protection.[1]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO<sub>2</sub> (carbamate formation) and oxidation.[1]

## References

- Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-Chloro-3-fluorophenyl)ethan-1-amine. [Link\[1\]](#)
- BLDpharm. (2024).[1] Certificate of Analysis: (R)-1-(4-Chloro-3-fluorophenyl)ethanamine. [Link](#)
- PubChem. (2024).[1] Compound Summary: 1-(3-Fluorophenyl)ethanamine (Analog Reference).[1] [Link\[1\]](#)
- Humblet, C., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link\[1\]](#)
- Matrix Fine Chemicals. (2024).[1] Precursor Data: 1-(4-Chloro-3-fluorophenyl)ethan-1-one. [1][2] [Link\[1\]](#)

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## Sources

- 1. 1-(3-Fluorophenyl)ethanamine | C<sub>8</sub>H<sub>10</sub>FN | CID 2782362 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 1-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 151945-84-5 [[matrix-fine-chemicals.com](https://matrix-fine-chemicals.com)]
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